
4,5,11-Trimethyl-5H-quinindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,11-Trimethyl-5H-quinindoline, also known as TMQ or Nitroxoline, is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. TMQ is a derivative of the quinoline family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4,5,11-Trimethyl-5H-quinindoline is complex and varies depending on the specific application. In general, 4,5,11-Trimethyl-5H-quinindoline exerts its biological activities by binding to specific target molecules, such as enzymes, receptors, or nucleic acids, and modulating their functions. For example, 4,5,11-Trimethyl-5H-quinindoline has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. 4,5,11-Trimethyl-5H-quinindoline has also been found to inhibit the activity of human telomerase, which is a key enzyme for cell immortalization and cancer development.
Biochemische Und Physiologische Effekte
4,5,11-Trimethyl-5H-quinindoline has been found to have various biochemical and physiological effects, depending on the specific application. In general, 4,5,11-Trimethyl-5H-quinindoline has been found to induce DNA damage, apoptosis, and cell cycle arrest in cancer cells, while sparing normal cells. 4,5,11-Trimethyl-5H-quinindoline has also been found to inhibit the growth and virulence of various pathogenic bacteria, viruses, and fungi. 4,5,11-Trimethyl-5H-quinindoline has also been found to modulate the expression and activity of various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell survival, inflammation, and immunity.
Vorteile Und Einschränkungen Für Laborexperimente
4,5,11-Trimethyl-5H-quinindoline has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity. 4,5,11-Trimethyl-5H-quinindoline is also relatively easy to synthesize and purify, and it is stable under various conditions. However, 4,5,11-Trimethyl-5H-quinindoline also has several limitations for lab experiments, including its poor solubility in water, its potential interference with other reagents or assays, and its limited availability or accessibility in some regions.
Zukünftige Richtungen
4,5,11-Trimethyl-5H-quinindoline has several potential future directions for research and development, including the following:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of 4,5,11-Trimethyl-5H-quinindoline.
2. Exploration of the structure-activity relationship of 4,5,11-Trimethyl-5H-quinindoline and its analogs to identify more potent and selective compounds.
3. Elucidation of the molecular mechanism of action of 4,5,11-Trimethyl-5H-quinindoline and its analogs, using advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling.
4. Evaluation of the pharmacokinetics and pharmacodynamics of 4,5,11-Trimethyl-5H-quinindoline and its analogs in animal models and clinical trials, to assess their safety, efficacy, and toxicity.
5. Development of new applications of 4,5,11-Trimethyl-5H-quinindoline and its analogs in various fields, such as nanotechnology, materials science, and environmental science.
In conclusion, 4,5,11-Trimethyl-5H-quinindoline is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. 4,5,11-Trimethyl-5H-quinindoline has several advantages and limitations for lab experiments, and it has several potential future directions for research and development. 4,5,11-Trimethyl-5H-quinindoline is a promising compound that deserves further investigation and exploitation.
Synthesemethoden
4,5,11-Trimethyl-5H-quinindoline can be synthesized by various methods, including the Skraup reaction, the Pfitzinger reaction, and the Bischler-Napieralski reaction. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aldehyde, followed by cyclization with an acid catalyst. The Bischler-Napieralski reaction involves the condensation of an o-aminoaryl ketone with a haloketone or a haloester, followed by cyclization with an acid catalyst. Each method has its own advantages and disadvantages, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
4,5,11-Trimethyl-5H-quinindoline has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, 4,5,11-Trimethyl-5H-quinindoline has been found to have antibacterial, antiviral, antifungal, and anticancer activities. In chemistry, 4,5,11-Trimethyl-5H-quinindoline has been used as a reagent for the detection and determination of various metal ions. In biology, 4,5,11-Trimethyl-5H-quinindoline has been used as a fluorescent probe for the detection of DNA and RNA.
Eigenschaften
CAS-Nummer |
125157-97-3 |
|---|---|
Produktname |
4,5,11-Trimethyl-5H-quinindoline |
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
4,5,11-trimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H16N2/c1-11-7-6-9-13-12(2)16-14-8-4-5-10-15(14)19-18(16)20(3)17(11)13/h4-10H,1-3H3 |
InChI-Schlüssel |
HUXZBSAFJLGENC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
Andere CAS-Nummern |
125157-97-3 |
Synonyme |
4,5,11-Trimethyl-5H-quinindoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



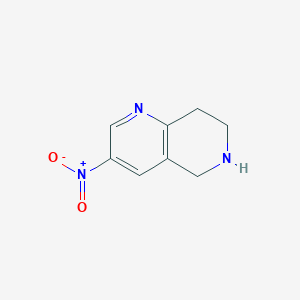
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
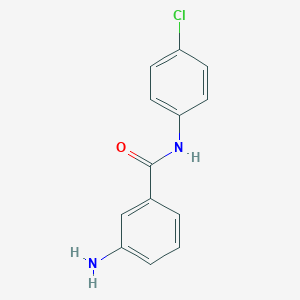
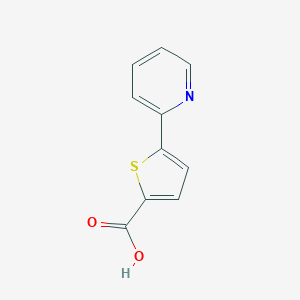
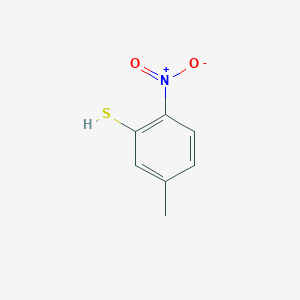
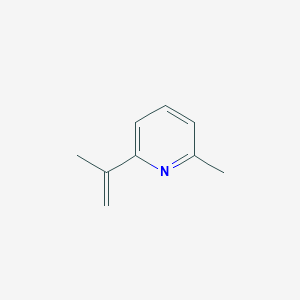
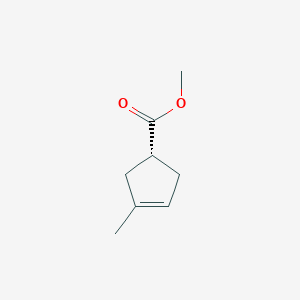
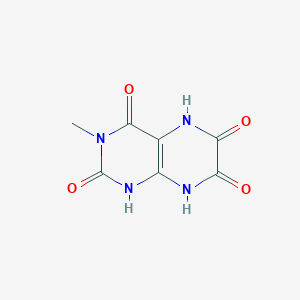
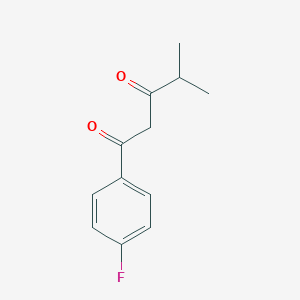
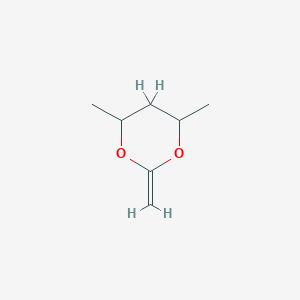
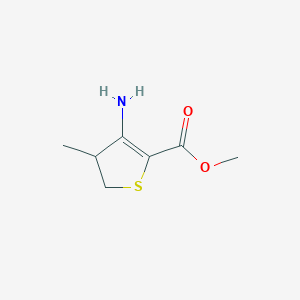
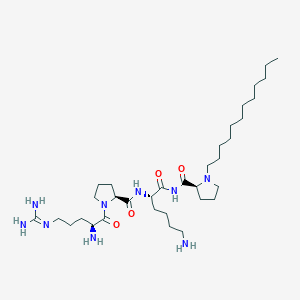
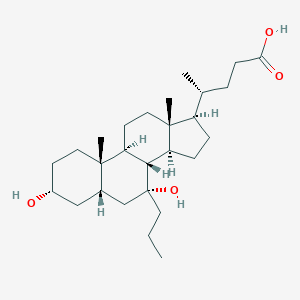
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)